2-Amino-5-bromo-4-cyclopropylthiazole
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Description
Scientific Research Applications
Reactivity and Applications of 1,2,4-Triazole Derivatives
Chemical Reactivity and Synthesis : Studies on 1,2,4-triazoles indicate significant chemical reactivity and versatility, making them suitable for various chemical transformations. These compounds exhibit antioxidant, antiradical activities and have been compared to biogenic amino acids like cysteine, suggesting potential in radioprotection and biochemical process modulation (Kaplaushenko, 2019).
Industrial Applications : 1,2,4-Triazole derivatives have been extensively used in agriculture, pharmaceuticals, and as anti-corrosion additives, highlighting their broad industrial utility. This suggests that compounds like 2-Amino-5-bromo-4-cyclopropylthiazole could find similar applications in these fields, given their structural similarities (Nazarov et al., 2021).
Pharmacological Significance : The pharmacological relevance of 1,2,4-triazole-containing scaffolds, recognized for their role in drug discovery against various diseases, indicates the potential medicinal applications of structurally related compounds. This opens avenues for the exploration of this compound in pharmaceutical research (Nasri et al., 2021).
Properties
IUPAC Name |
5-bromo-4-cyclopropyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c7-5-4(3-1-2-3)9-6(8)10-5/h3H,1-2H2,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQAJBCICVJVSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC(=N2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693926 |
Source
|
Record name | 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869854-12-6 |
Source
|
Record name | 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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